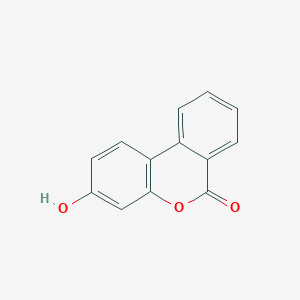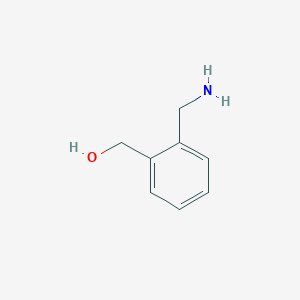
(2-(Aminomethyl)phenyl)methanol
Descripción general
Descripción
Synthesis Analysis
The papers provided do not directly address the synthesis of “(2-(Aminomethyl)phenyl)methanol”. However, similar compounds such as phenyl 2-piperidyl methanols have been synthesized from chiral α-aminonitrile precursors, as described in the synthesis of enantiomerically pure phenyl 2-piperidyl methanols . This suggests that a similar approach could potentially be applied to the synthesis of “(2-(Aminomethyl)phenyl)methanol”.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies. For instance, the crystal structure of a Schiff base compound related to “(2-(Aminomethyl)phenyl)methanol” was reported, showing typical bond lengths and angles for such compounds . This information can be useful in predicting the molecular structure of “(2-(Aminomethyl)phenyl)methanol”.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, such as the use of (2-pyridyl)phenyl methanol as a hydrogen donor in the reduction of nitro aromatic compounds . This indicates that “(2-(Aminomethyl)phenyl)methanol” may also participate in similar chemical reactions due to the presence of the phenyl methanol moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-(Aminomethyl)phenyl)methanol” can be inferred from related compounds. For example, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate shows hydrogen bonding patterns that could be expected in similar compounds . Additionally, the electrochemical synthesis of adducts of 2-aminopyridine or methanol in metal chelates provides insights into the coordination chemistry and potential solubility properties .
Aplicaciones Científicas De Investigación
Metal-Free Reduction of Nitro Aromatic Compounds : (2-Pyridyl)phenyl methanol, a derivative, is used as a reagent for the reduction of nitro aromatic and heteroaromatic compounds, facilitating the one-pot formation of β-amino esters (Giomi, Alfini, & Brandi, 2011).
Impact on Lipid Dynamics : Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. This effect is crucial in studies involving transmembrane proteins/peptides (Nguyen et al., 2019).
Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives are involved in the aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012).
Direct N-Monomethylation of Aromatic Primary Amines : Methanol is used as a methylating agent in the N-monomethylation of aromatic primary amines, highlighting its utility in synthesis processes (Li et al., 2012).
Hydrogenation of Styrene Oxide to 2-Phenyl Ethanol : Methanol plays a role in the hydrogenation of styrene oxide to produce 2-phenyl ethanol, an important chemical in various applications (Yadav & Lawate, 2011).
Synthesis of Quinazolinones and Oxadiazoles : Methanol is used in the synthesis of 3-benzylideneamino-4(3H)-quinazolinones and oxadiazoles, demonstrating its role in heterocyclic chemistry (Reddy, Reddy, & Reddy, 1986).
Synthesis of Multi-Substituted Arenes : (6-Amino-2-chloro-3-fluorophenyl)methanol is synthesized for the preparation of multi-substituted arenes, showing the compound's versatility in organic synthesis (Sun, Sun, & Rao, 2014).
Amine Protection in Peptide Synthesis : Phosphinic acid derivatives, including those similar to (2-(Aminomethyl)phenyl)methanol, are evaluated as reagents for amine protection during peptide synthesis (Ramage, Atrash, Hopton, & Parrott, 1985).
Enantioselective Epoxidation of α,β-Enones : (1R,3S,4S)-2-Azanorbornyl-3-methanol, related in structure, is used as a catalyst in the enantioselective epoxidation of α,β-enones (Lu, Xu, Liu, & Loh, 2008).
N-Methylation of Amines and Hydrogenation of Nitroarenes : Methanol serves as both a C1 synthon and H2 source in the selective N-methylation of amines and hydrogenation of nitroarenes (Sarki et al., 2021).
Propiedades
IUPAC Name |
[2-(aminomethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFHSGKASINZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460772 | |
| Record name | (2-(aminomethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Aminomethyl)phenyl)methanol | |
CAS RN |
4152-92-5 | |
| Record name | 2-(Aminomethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(aminomethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)benzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW6E8HZ346 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

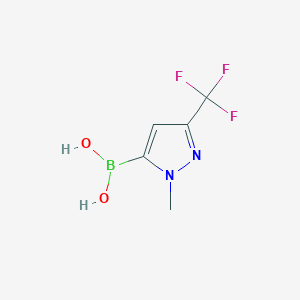
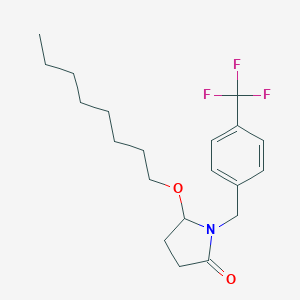

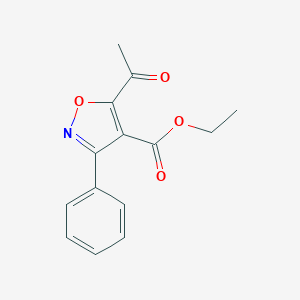
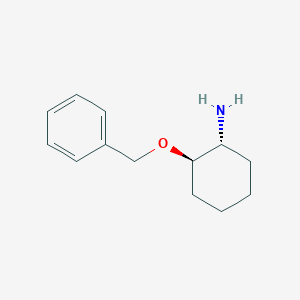
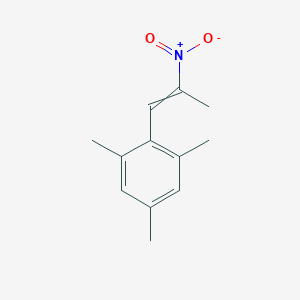
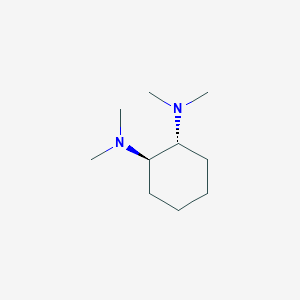


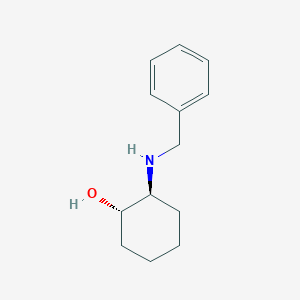
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)
